molecular formula C₂₄H₂₄F₃N₅O₅S₃ B560050 Dabrafenib mesylate CAS No. 1195768-06-9

Dabrafenib mesylate

货号 B560050
CAS 编号: 1195768-06-9
分子量: 615.67
InChI 键: YKGMKSIHIVVYKY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dabrafenib mesylate, also known as Tafinlar, is a reversible ATP-competitive kinase inhibitor that targets the MAPK pathway . It is approved for use alone or with trametinib dimethyl sulfoxide to treat patients whose cancer has a certain mutation in the BRAF gene .


Synthesis Analysis

The synthesis of Dabrafenib involves extensive crystallization in a variety of solvent systems, producing three crystal forms (I, II, and III) of the drug, a monohydrate, an isomorphous peroxo solvate, and eight different solvates . The neutral drug derived from the mesylate salt of Dabrafenib by neutralization (form Ia) and the crystallized form I exhibited almost a similar powder XRD line pattern but their differential scanning calorimetry (DSC) thermograms comparison showed significant differences .


Molecular Structure Analysis

The molecular structure of Dabrafenib mesylate has been analyzed using single-crystal X-ray diffraction (SC-XRD) or structure determination from powder data (SDPD) .


Chemical Reactions Analysis

Dabrafenib shows a time-dependent increase in apparent clearance (CL/ F) following multiple doses, which is likely due to induction of its own metabolism through cytochrome P450 (CYP) 3A4 . The main elimination route of Dabrafenib is the oxidative metabolism via CYP3A4/2C8 and biliary excretion .


Physical And Chemical Properties Analysis

Crystal form screening of Dabrafenib was performed using a wide range of nonpolar aprotic, polar aprotic, and polar protic solvents . Extensive crystallization in these solvent systems produced three crystal forms (I, II, and III) of the drug, a monohydrate, an isomorphous peroxo solvate, and eight different solvates .

科学研究应用

  • Dissolution Rate Improvement : Dabrafenib mesylate has been studied for its solubility, given its classification as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low solubility and high permeability. Researchers have explored novel salts and cocrystals to improve its dissolution rate in aqueous mediums, particularly in the biorelevant pH range of 4–8 (Rai et al., 2020).

  • Efficacy in Metastatic Melanoma : A significant application of Dabrafenib mesylate is in the treatment of metastatic melanoma with BRAF(V600)-mutations. A phase 3 trial showed that Dabrafenib significantly improved progression-free survival compared to dacarbazine in patients with BRAF(V600E)-mutated metastatic melanoma (Hauschild et al., 2012).

  • Pharmacokinetics and Pharmacodynamics : Studies on Dabrafenib's pharmacokinetics and pharmacodynamics reveal its potent and selective inhibition activity. It is effective as monotherapy or in combination with trametinib (a MEK inhibitor) for various cancers. Dabrafenib shows a time-dependent increase in apparent clearance, indicating induction of its own metabolism (Puszkiel et al., 2018).

  • Combined Inhibition with Trametinib : The combination of Dabrafenib and Trametinib has shown activity in patients with BRAF V600-mutant metastatic colorectal cancer (mCRC). This combination has yielded partial and complete responses, with prolonged response durations in some cases (Corcoran et al., 2015).

  • Cutaneous Toxic Effects : In the context of metastatic melanoma treatment, studies have compared the cutaneous toxic effects of Dabrafenib when used alone and in combination with trametinib. The combination therapy showed an improved profile of cutaneous toxic effects compared to monotherapy (Carlos et al., 2015).

  • Treatment of Brain Metastases : Dabrafenib has been evaluated for its efficacy in treating melanoma patients with BRAFV600E and BRAFV600K genotypes, including those with brain metastases. It has shown high clinical response rates and improved progression-free survival (Menzies et al., 2012).

  • Otoprotective Potential : Interestingly, Dabrafenib has also been identified for its potential in protecting against hearing loss in animal models. It prevents cisplatin- and noise-induced hearing loss, representing a novel application outside of its primary use in cancer treatment (Ingersoll et al., 2020).

  • Treatment of Anaplastic Thyroid Cancer : Dabrafenib, in combination with Trametinib, has shown efficacy in treating BRAF V600E-mutant anaplastic thyroid cancer. This represents a significant therapeutic advance for this rare and aggressive malignancy (Subbiah et al., 2018).

安全和危害

When handling Dabrafenib mesylate, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

The future of Dabrafenib mesylate lies in its potential use in treating other types of advanced solid tumors that have a specific mutation in the BRAF gene . The encouraging tumor-agnostic activity of Dabrafenib plus trametinib suggests that this could be a promising treatment approach for some patients with BRAFV600E-mutated advanced rare cancers .

属性

IUPAC Name

N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N5O2S2.CH4O3S/c1-23(2,3)21-30-18(19(34-21)16-10-11-28-22(27)29-16)12-6-4-9-15(17(12)26)31-35(32,33)20-13(24)7-5-8-14(20)25;1-5(2,3)4/h4-11,31H,1-3H3,(H2,27,28,29);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGMKSIHIVVYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3N5O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152500
Record name Dabrafenib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dabrafenib mesylate

CAS RN

1195768-06-9
Record name Dabrafenib mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1195768-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dabrafenib mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1195768069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dabrafenib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1195768-06-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DABRAFENIB MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6DC89I63E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (204 mg, 0.393 mmol) in isopropanol (2 mL), methanesulfonic acid (0.131 mL, 0.393 mmol) was added and the solution was allowed to stir at room temperature for 3 hours. A white precipitate formed and the slurry was filtered and rinsed with diethyl ether to give the title product as a white crystalline solid (210 mg, 83% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 10.85 (s, 1H) 7.92-8.05 (m, 1H) 7.56-7.72 (m, 1H) 6.91-7.50 (m, 7H) 5.83-5.98 (m, 1H) 2.18-2.32 (m, 3H) 1.36 (s, 9H). MS (ESI): 520.0 [M+H]+.
Quantity
0.131 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
83%

Citations

For This Compound
194
Citations
AD Ballantyne, KP Garnock-Jones - Drugs, 2013 - Springer
Dabrafenib (Tafinlar®), a mutant-BRAF kinase inhibitor, emerged from GlaxoSmithKline’s research programme for the discovery of selective inhibitors of mutant BRAF kinase activity, for …
Number of citations: 166 link.springer.com
DA Hussar, JL Kaminski - Journal of the American Pharmacists …, 2013 - japha.org
… The important advances in the treatment of metastatic melanoma continued in 2013 with the approval of dabrafenib mesylate (Tafinlar—GlaxoSmithKline), a BRAF inhibitor; trametinib …
Number of citations: 1 www.japha.org
SK Rai, A Gunnam, MKC Mannava… - Crystal Growth & …, 2020 - ACS Publications
… In 2013, DBF was approved by the US Food and Drug Administration (US-FDA) as a dabrafenib mesylate salt (DBF·MS). Because of insolubility in aqueous medium, specifically at the …
Number of citations: 35 pubs.acs.org
A Puszkiel, G Noé, A Bellesoeur, N Kramkimel… - Clinical …, 2019 - Springer
… and Applied Chemistry) name for dabrafenib mesylate is N-{3-[5-(… Dabrafenib mesylate has three pKa (acid dissociation constant) … Classification System, dabrafenib mesylate is a class II …
Number of citations: 76 link.springer.com
C Liu, J Zhang, G You - Journal of Oncology, 2019 - hindawi.com
… dabrafenib mesylate was competitive with a Ki = 4.26𝜇M. Our results established that epirubicin hydrochloride and dabrafenib mesylate … the tendency for dabrafenib mesylate to cause …
Number of citations: 6 www.hindawi.com
M Trovato - Diagnostics, 2022 - mdpi.com
… Noteworthy are BRAF and RET/PTC alterations already validated as targets of Dabrafenib-mesylate, Pralsetinib and Selpercatinib. Finally, cellular expressions of c-met in nodal TC …
Number of citations: 1 www.mdpi.com
RW Sparidans, S Durmus, AH Schinkel… - … of Chromatography B, 2013 - Elsevier
… previously [9] and were treated with 20 mg/kg dabrafenib mesylate orally. The 2 mg/ml dabrafenib mesylate solution was obtained by dissolving the drug in dimethylsulfoxide (30 mg/ml)…
Number of citations: 15 www.sciencedirect.com
G Carlos, R Anforth, A Clements, AM Menzies… - JAMA …, 2015 - jamanetwork.com
… combined dabrafenib mesylate and trametinib dimethyl sulfoxide. No cysts were present. … of the BRAF inhibitors vemurafenib and dabrafenib mesylate in the treatment of metastatic …
Number of citations: 163 jamanetwork.com
M Trovato - 2022 - researchgate.net
… Noteworthy are BRAF and RET/PTC alterations already validated as targets of Dabrafenib-mesylate, Pralsetinib and Selpercatinib. Finally, cellular expressions of c-met in nodal TC …
Number of citations: 2 www.researchgate.net
T Yagi, S Nagata, T Yamamoto… - Molecular and …, 2021 - spandidos-publications.com
… Combination therapy with dabrafenib mesylate and trametinib dimethyl sulfoxide proved to be temporarily effective against this tumor. The present case is relatively unique as, to the …
Number of citations: 4 www.spandidos-publications.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。